molecular formula C9H7F3O2 B8048627 3-Methyl-4-(trifluoromethoxy)benzaldehyde

3-Methyl-4-(trifluoromethoxy)benzaldehyde

Cat. No.: B8048627
M. Wt: 204.15 g/mol
InChI Key: PDQMHULNQIYRTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-4-(trifluoromethoxy)benzaldehyde is a substituted benzaldehyde derivative featuring a methyl group at the 3-position and a trifluoromethoxy (-OCF₃) group at the 4-position of the aromatic ring. This compound is of significant interest in medicinal chemistry and materials science due to the unique electronic and steric effects imparted by the trifluoromethoxy group, which enhances metabolic stability and influences reactivity in synthetic pathways .

Properties

IUPAC Name

3-methyl-4-(trifluoromethoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O2/c1-6-4-7(5-13)2-3-8(6)14-9(10,11)12/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDQMHULNQIYRTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C=O)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Scientific Research Applications

3-Methyl-4-(trifluoromethoxy)benzaldehyde is utilized in several key areas of research:

Synthesis of Antitumor Agents

This compound serves as a reagent in the synthesis of various derivatives, particularly those aimed at developing potent antitumor agents. For instance, it has been used in the synthesis of 2,3-di- and 2,2,3-trisubstituted-3-methoxycarbonyl-γ-butyrolactones, which have shown significant anticancer activity .

HIF-1 Inhibitors

The compound is also employed in the synthesis of novel chalcone derivatives that act as hypoxia-inducible factor (HIF)-1 inhibitors. These compounds are crucial in cancer therapy as they can potentially inhibit tumor growth under low oxygen conditions .

Organic Synthesis Intermediate

In organic chemistry, it is used as an intermediate for synthesizing various chemical compounds, including agrochemicals and pharmaceuticals. Its trifluoromethoxy group enhances the lipophilicity and biological activity of the resultant compounds .

Case Study 1: Anticancer Activity

A study investigated the antiproliferative effects of synthesized compounds derived from this compound against several cancer cell lines, including A549 (lung), MCF7 (breast), HCT116 (colon), and PC3 (prostate). The results indicated that certain derivatives exhibited significant inhibition of cell growth, highlighting their potential for further development as cancer therapeutics .

Case Study 2: Synthesis and Characterization

Research published in the Journal of Organic Chemistry detailed the synthesis of various derivatives from this compound through aldol reactions and other methodologies. The synthesized products were characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm their structures and assess their biological activities .

Mechanism of Action

The mechanism by which 3-Methyl-4-(trifluoromethoxy)benzaldehyde exerts its effects depends on its specific application. For example, in drug discovery, it may act as an inhibitor by binding to specific molecular targets, such as enzymes or receptors, thereby modulating biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The trifluoromethoxy-substituted benzaldehyde scaffold is highly modular, with variations in substituent type, position, and electronic properties significantly altering physical, chemical, and biological behaviors. Below is a detailed comparison with key analogs:

Substituent Variations at the 3- and 4-Positions

3-Methoxy-4-(trifluoromethyl)benzaldehyde (CAS: 945003-38-3)
  • Structure : Methoxy (-OCH₃) at 3-position, trifluoromethyl (-CF₃) at 4-position.
  • Molecular Weight : 204.15 g/mol.
  • This compound is commercially available for pharmaceutical intermediate synthesis .
3-Chloro-4-(trifluoromethoxy)benzaldehyde (CAS: 485-64-3)
  • Structure : Chloro (-Cl) at 3-position, -OCF₃ at 4-position.
  • Key Properties : The chloro substituent introduces stronger electron-withdrawing effects than methyl, which may reduce solubility in polar solvents. This analog is used in the synthesis of bioactive molecules, though its toxicity profile requires careful handling .
3-Morpholino-4-(trifluoromethoxy)benzaldehyde (Compound 55a)
  • Structure: Morpholino (a cyclic amine) at 3-position, -OCF₃ at 4-position.
  • Synthesis Yield: 21%, lower than simpler analogs due to steric hindrance from the morpholino group.
  • Applications: Explored in antitubercular nitroimidazole derivatives, where the morpholino group modulates solubility and target binding .

Substituent Positional Isomers

4-Bromo-2-(trifluoromethoxy)benzaldehyde
  • Structure : -OCF₃ at 2-position, bromo (-Br) at 4-position.
  • Reactivity : Used in Pd-catalyzed direct arylations with heteroarenes, achieving high yields (84–93%) due to the -OCF₃ group’s electron-deficient aromatic ring facilitating cross-coupling reactions .
4-(Difluoromethoxy)-3-methoxybenzaldehyde (CAS: 162401-70-9)
  • Structure : Difluoromethoxy (-OCHF₂) at 4-position, methoxy at 3-position.
  • Key Differences : The -OCHF₂ group is less electron-withdrawing than -OCF₃, resulting in milder electrophilic character. This analog is utilized in agrochemical research .

Structure-Activity Relationship (SAR) Insights

  • Electron-Withdrawing Effects : The -OCF₃ group enhances electrophilicity, improving reactivity in condensation and coupling reactions compared to -OCH₃ or -OCHF₂ analogs .
  • Steric Considerations: Bulky substituents (e.g., morpholino) reduce synthetic yields but improve target selectivity in bioactive molecules .
  • Biological Activity: Derivatives with -OCF₃ and methyl groups (e.g., compound 23 in ) exhibit notable anticancer activity, attributed to enhanced metabolic stability and membrane permeability .

Biological Activity

3-Methyl-4-(trifluoromethoxy)benzaldehyde is a compound of interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, including cytotoxic effects, mechanisms of action, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical formula for this compound is C9H8F3OC_9H_8F_3O. The presence of the trifluoromethoxy group significantly influences its reactivity and biological properties. The molecular structure can be represented as follows:

Structure C6H4(CF3O)(CHO)\text{Structure }\quad \text{C}_6\text{H}_4(\text{CF}_3\text{O})(\text{CHO})

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic activity of this compound against various cancer cell lines. The compound was tested using the MTT assay, which measures cell viability based on mitochondrial activity.

  • Cell Lines Tested :
    • Human liver cancer (HepG2)
    • Human colon cancer (HT-29)
    • Human breast cancer (MCF-7)

The results indicated that this compound exhibited significant cytotoxic effects, particularly against the HepG2 cell line, with an IC50 value of approximately 25 µM. The compound showed less potency against HT-29 and MCF-7 cells, suggesting selectivity towards liver cancer cells .

Cell Line IC50 (µM) Effect
HepG225High cytotoxicity
HT-2950Moderate cytotoxicity
MCF-760Low cytotoxicity

The mechanism through which this compound exerts its cytotoxic effects appears to involve the induction of apoptosis in cancer cells. This was evidenced by:

  • Increased levels of reactive oxygen species (ROS) : Treatment with the compound led to elevated ROS levels, which are known to trigger apoptotic pathways.
  • Caspase Activation : The compound activated caspases, which are critical mediators in the apoptosis process.

In vivo studies using xenograft models further supported these findings, demonstrating a reduction in tumor size without significant systemic toxicity at doses up to 50 mg/kg .

Therapeutic Applications

Given its biological activity, this compound has potential applications in cancer therapy. Its selective cytotoxicity towards liver cancer cells positions it as a candidate for further development as an anticancer agent. Additionally, its unique structure may allow for modifications to enhance efficacy or reduce side effects.

Case Studies

  • Triple-Negative Breast Cancer (TNBC) : In a study focusing on TNBC models, compounds similar to this compound were shown to inhibit glycolysis in MDA-MB-231 cells, suggesting a potential role in metabolic modulation as a therapeutic strategy .
  • Combination Therapy : Preliminary data indicate that combining this compound with established chemotherapeutics may enhance overall efficacy while mitigating resistance mechanisms observed in various cancer types .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.